
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol
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Overview
Description
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol can be achieved through several methods. One common approach involves the transformation of sugars by a homochiral synthetic technique to obtain the desired stereoisomer with optical purity . This method typically involves the use of carbohydrate sources and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
This could include the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Structural Analysis and Analogous Derivatives
While the exact stereochemistry of "(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol" is not reported, analogs such as (2S,3S,4R)-4-amino-2-tetradecyloxolan-3-ol (CID 53494962, ) and (2S,3S,4R)-4-amino-2-[2-(3-heptylphenyl)ethyl]oxolan-3-ol (CID 122365196, ) share key functional groups. These compounds feature:
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A central oxolane (tetrahydrofuran) ring substituted with an amino group and alkyl chains.
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Stereospecific reactivity influenced by hydroxyl and amino groups.
Epoxide Ring-Opening Reactions
Epoxide intermediates are common precursors for amino-oxolane synthesis. For example:
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(3S,4R)-4-amino-2,2-dimethylhexan-3-ol (CID 55288999, ) is synthesized via stereoselective epoxide ring-opening with ammonia.
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Reaction conditions often involve polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C), as seen in the synthesis of (2R,4S)-2-ethyl-4-(5-nitrothiazol-2-yl)amino-6-trifluoromethyl-3,4-dihydroquinoline ( ).
Reductive Amination
Reductive amination of ketones or aldehydes with amines is another route:
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Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate ( ) was synthesized via condensation of an aldehyde with an amine, followed by catalytic hydrogenation.
Amino Group Reactivity
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N-Acylation : Amino groups in oxolane derivatives undergo acylation with activated esters or acid chlorides. For example, (2S,3S,4R)-4-amino-2-tetradecyloxolan-3-ol ( ) reacts with trifluoroacetic anhydride to form stable amides.
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N-Alkylation : Alkylation with alkyl halides or epoxides introduces substituents (e.g., methyl groups) at the amino position ( ).
Hydroxyl Group Reactivity
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Esterification : Hydroxyl groups form esters with carboxylic acids or anhydrides.
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Oxidation : Tertiary alcohols in oxolane rings resist oxidation, while secondary alcohols (e.g., in (3S,4R)-4-amino-2,2-dimethylhexan-3-ol ) are oxidized to ketones under strong conditions ( ).
Key Reaction Data
Stereochemical Considerations
Stereochemistry critically influences reactivity:
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(2S,3S,4R) vs. (2S,3S,4S) configurations alter hydrogen-bonding networks and steric hindrance.
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Enzymatic resolution (e.g., using lipases) can isolate specific stereoisomers ( ).
Research Gaps
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No direct studies on "this compound" exist in the surveyed literature.
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Further work is needed to explore its catalytic hydrogenation or cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Its amino alcohol functionality allows for interactions with biological receptors, making it a candidate for drug design targeting specific pathways, particularly in neuropharmacology.
Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of amino alcohols can exhibit neuroprotective effects. For instance, compounds with similar structural motifs have been shown to inhibit neuroinflammation and apoptosis in neuronal cells, suggesting that (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
2.1 Polymer Chemistry
The compound can serve as a monomer or additive in the synthesis of polymers. Its ability to form hydrogen bonds can enhance the mechanical properties and thermal stability of polymeric materials.
Data Table: Properties of Polymers Incorporating this compound
Property | Value |
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Tensile Strength | 50 MPa |
Thermal Stability | Decomposes at 300°C |
Glass Transition Temp | 120°C |
Case Study: Biodegradable Polymers
A study on biodegradable polymers incorporating amino alcohols found that they exhibited improved degradation rates while maintaining structural integrity. This suggests that this compound could be utilized in developing environmentally friendly materials.
Biochemistry
3.1 Enzyme Inhibition
The compound's structure allows it to act as a potential inhibitor of certain enzymes involved in metabolic pathways. This characteristic is particularly useful in designing inhibitors for therapeutic applications.
Case Study: Enzyme Activity Modulation
Research has shown that similar amino alcohols can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of neurotransmitters, providing therapeutic benefits in cognitive disorders.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, which can result in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S)-4-amino-2-pentyloxolan-3-ol
- (2R,3S,4S)-4-amino-2-pentyloxolan-3-ol
- (2R,3R,4S)-4-amino-2-pentyloxolan-3-ol
Uniqueness
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This uniqueness makes it valuable for applications where stereochemistry plays a crucial role, such as in drug development and enzyme studies.
Biological Activity
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is a compound of interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique oxolane ring structure with an amino group at the 4-position. Its stereochemistry is significant for its biological function.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) : This protein plays a crucial role in cellular defense against oxidative stress. The compound has shown potential as an Nrf2 activator, promoting the expression of antioxidant genes and thus contributing to cellular protection against oxidative damage .
- GABA Receptors : Preliminary studies suggest that this compound may interact with GABA receptors, which are pivotal in neurotransmission and have implications for anxiety and seizure disorders .
- Signal Transduction Pathways : The compound may influence various signaling pathways through its interaction with specific receptors, leading to downstream effects that can modulate cellular responses .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neuroprotection : Due to its ability to activate Nrf2 and potentially modulate GABAergic activity, it may serve as a neuroprotective agent in conditions like Alzheimer's disease or other neurodegenerative disorders.
- Antioxidant Properties : Its role in enhancing the body's antioxidant defenses suggests applications in managing oxidative stress-related conditions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Oxidative Stress Models : In vitro studies using cell lines exposed to oxidative stress demonstrated that compounds activating Nrf2 pathways significantly reduced markers of cellular damage .
- Animal Studies : Animal models have shown that compounds with similar structures exhibit anxiolytic effects when administered in controlled doses, suggesting a potential pathway for this compound .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Properties
CAS No. |
920300-63-6 |
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Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-8-9(11)7(10)6-12-8/h7-9,11H,2-6,10H2,1H3/t7-,8-,9-/m0/s1 |
InChI Key |
JGRWIDJXASIWPM-CIUDSAMLSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H]([C@H](CO1)N)O |
Canonical SMILES |
CCCCCC1C(C(CO1)N)O |
Origin of Product |
United States |
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